

N-Methyl-N-phenylthiocarbamoyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-Methyl-N-phenylthiocarbamoyl
chloride

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N-Methyl-N-phenylthiocarbamoyl Chloride: A Technical Guide

CAS Number: 19009-45-1

This technical guide provides a comprehensive overview of **N-Methyl-N-phenylthiocarbamoyl chloride**, consolidating available data on its chemical properties, synthesis, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

N-Methyl-N-phenylthiocarbamoyl chloride is an organic compound with the CAS number 19009-45-1.[1][2] Its fundamental properties are summarized in the table below. It is important to note that while basic molecular information is well-established, detailed physical properties such as melting point, boiling point, and density are not readily available in public literature. For comparative context, the properties of the analogous compound, N-Methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1), are included, but it is crucial to recognize these are distinct chemicals.



Property	Value	Source
Molecular Formula	C8H8CINS	[1][2]
Molecular Weight	185.67 g/mol	[1][2]
IUPAC Name	N-methyl-N- phenylcarbamothioyl chloride	
Canonical SMILES	CN(C1=CC=CC=C1)C(=S)CI	
InChI Key	Not available	
Appearance	Not available	_
Melting Point	Not available	
Boiling Point	Not available	_
Density	Not available	_

Comparative Data for N-Methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1):

Property	Value	Source
Molecular Formula	C8H8CINO	[3][4][5]
Molecular Weight	169.61 g/mol	
Appearance	Light yellow to light green crystalline mass or solid	[3][6]
Melting Point	87-90 °C (lit.)	
Boiling Point	280 °C (lit.)	
Density	1.247 g/cm ³	[3]

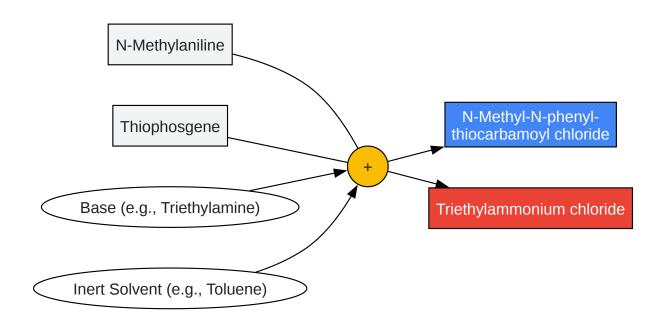
Synthesis and Reactivity Synthesis



Detailed, peer-reviewed experimental protocols for the synthesis of **N-Methyl-N- phenylthiocarbamoyl chloride** are not extensively documented in readily accessible literature. However, the synthesis of analogous thiocarbamoyl chlorides and related carbamoyl chlorides suggests potential synthetic pathways.

One plausible approach involves the reaction of a secondary amine, in this case, N-methylaniline, with thiophosgene (CSCl2) in the presence of a base to neutralize the hydrogen chloride byproduct. This is a common method for the formation of thiocarbamoyl chlorides.

A generalized reaction scheme is presented below:



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Caption: Plausible synthesis of **N-Methyl-N-phenylthiocarbamoyl chloride**.

Reactivity

Based on the functional group, **N-Methyl-N-phenylthiocarbamoyl chloride** is expected to be an electrophilic compound. The carbon atom of the thiocarbonyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes it a potential reagent for introducing the N-methyl-N-phenylthiocarbamoyl moiety into other molecules.



Safety and Handling

A specific Safety Data Sheet (SDS) for **N-Methyl-N-phenylthiocarbamoyl chloride** is not readily available. However, based on the safety information for the closely related N-Methyl-N-phenylcarbamoyl chloride, caution is advised when handling this compound. N-Methyl-N-phenylcarbamoyl chloride is classified as a corrosive and a lachrymator, causing severe skin burns, eye damage, and respiratory irritation.[6]

Recommended Safety Precautions (based on analogous compounds):

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
 Handle in a dry, inert atmosphere as it may be moisture-sensitive.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, and bases.

Biological Activity and Applications

There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or established experimental workflows for **N-Methyl-N-phenylthiocarbamoyl chloride**.

For context, the analogous N-Methyl-N-phenylcarbamoyl chloride is used as a reagent in the synthesis of carbamoylcholine analogs, which have shown activity as nicotinic acetylcholine receptor agonists.[6] Derivatives of N-Methyl-N-phenylcarbamoyl chloride have also been investigated for their potential as anticholinesterase agents.[7] It is important to emphasize that



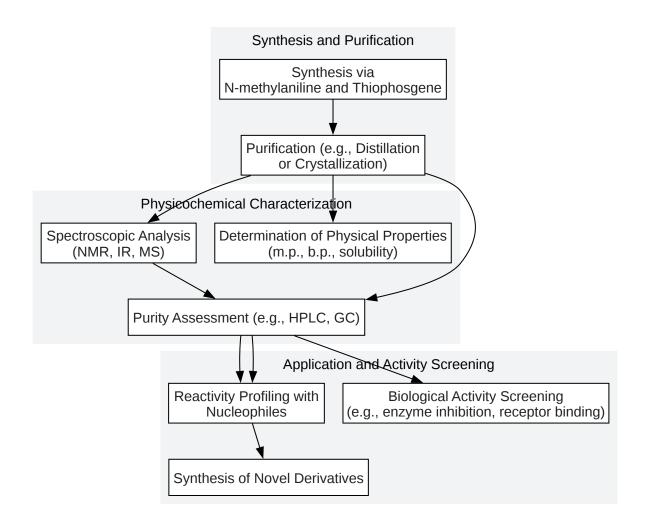
these activities are associated with the carbamoyl analog and should not be directly extrapolated to **N-Methyl-N-phenylthiocarbamoyl chloride** without experimental validation.

The presence of the thiocarbamoyl moiety suggests that **N-Methyl-N-phenylthiocarbamoyl chloride** could be a valuable intermediate in the synthesis of various sulfur-containing organic molecules, which are of interest in medicinal chemistry and materials science.

Logical Relationships and Experimental Workflows

Given the lack of specific experimental data for **N-Methyl-N-phenylthiocarbamoyl chloride**, a logical workflow for its initial investigation is proposed below. This workflow outlines the necessary steps to characterize the compound and explore its potential applications.





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Caption: Proposed workflow for the characterization and investigation of **N-Methyl-N-phenylthiocarbamoyl chloride**.

Conclusion

N-Methyl-N-phenylthiocarbamoyl chloride (CAS 19009-45-1) is a chemical compound for which basic molecular data is available. However, there is a significant gap in the publicly



available scientific literature regarding its detailed physical properties, specific synthesis protocols, comprehensive safety data, and biological activity. The information on its carbamoyl analog provides some context but should be used with caution. The proposed research workflow offers a roadmap for future studies to fully characterize this compound and explore its potential in chemical synthesis and drug discovery. Researchers should proceed with appropriate safety precautions, assuming the compound may have hazards similar to its carbamoyl analog.

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